

Thienopyrimidines: A Technical Guide to their Emerging Antiprotozoal Properties

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Compound of Interest

Compound Name: 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1346091

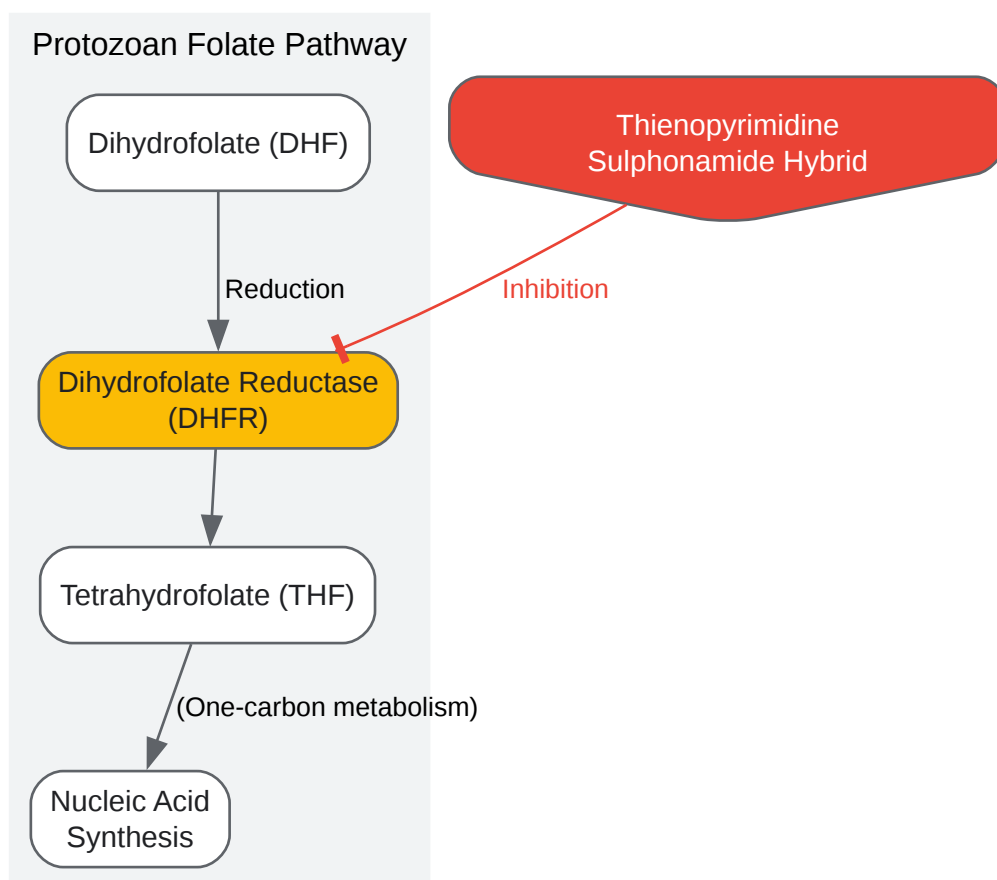
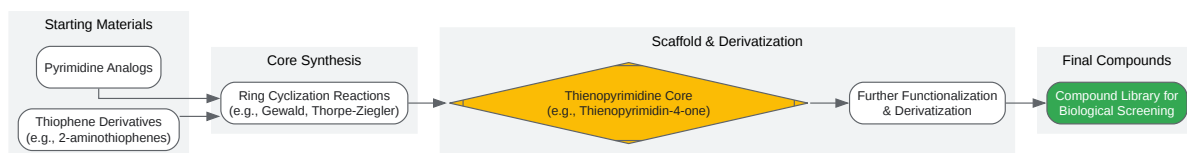
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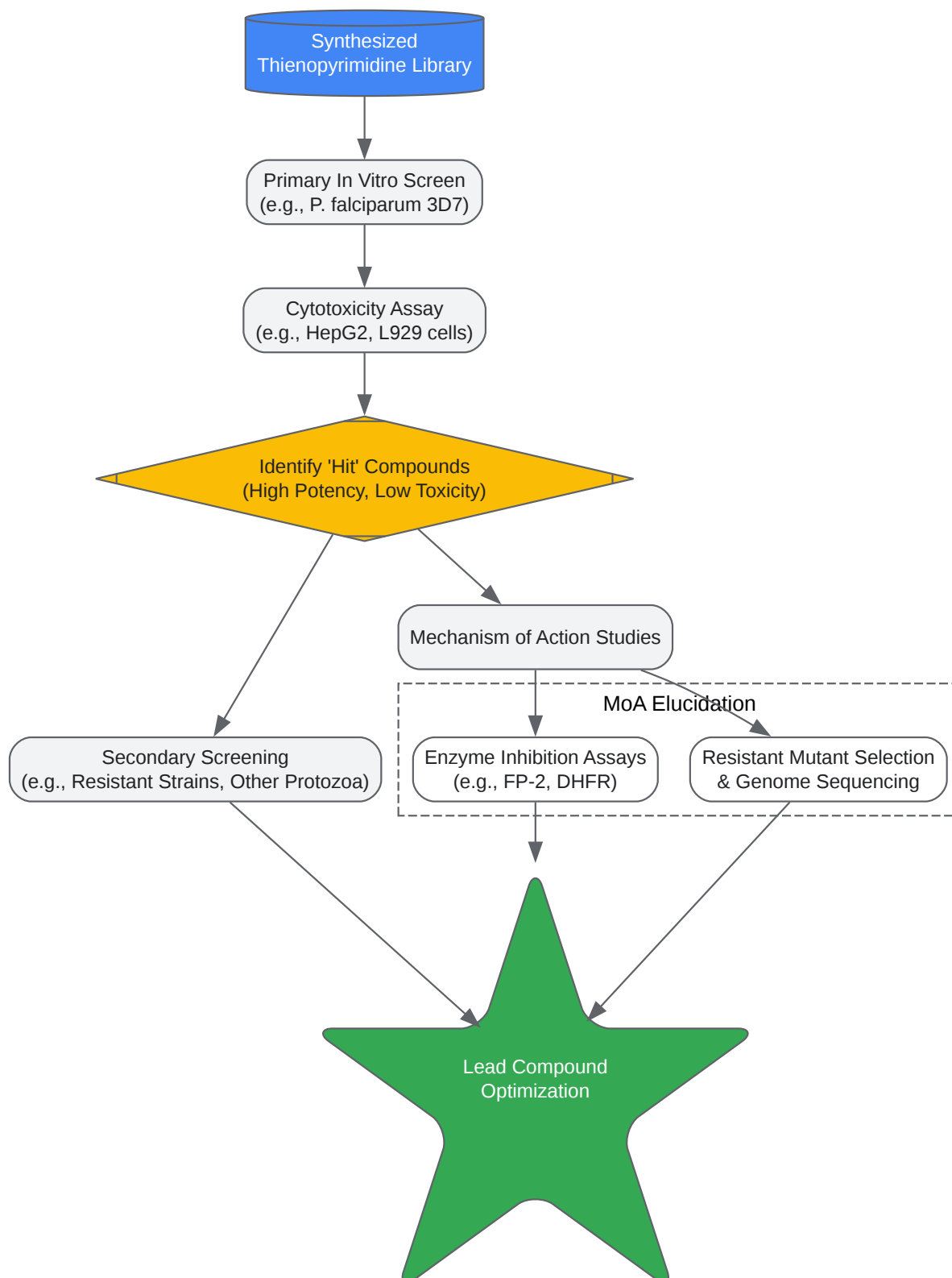
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies investigating the antiprotozoal properties of thienopyrimidines. Thienopyrimidines, heterocyclic compounds structurally analogous to purine bases, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.^{[1][2][3]} This document collates quantitative data, details key experimental methodologies, and visualizes biological pathways and workflows to serve as a foundational resource for researchers in the field of anti-infective drug discovery.

Overview of Thienopyrimidine Synthesis

The thienopyrimidine scaffold is versatile, with three primary isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.^[4] Synthetic strategies are adaptable, generally involving the construction of the pyrimidine ring onto a thiophene precursor or, conversely, the formation of the thiophene ring from a pyrimidine derivative.^[4] Common starting points are 2-aminothiophene derivatives, which can be cyclized using various reagents to form the fused pyrimidine ring.^[4] The Gewald reaction is a notable one-pot method for accessing the initial 2-aminothiophene precursors.^[1] This synthetic flexibility allows for extensive chemical modification and the generation of diverse compound libraries for biological screening.





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